5-(Pyridin-3-yl)pentanamide is an organic compound characterized by a pyridine ring attached to a pentanamide chain. Its chemical structure can be represented as CHNO, with the International Chemical Identifier (InChI) being InChI=1S/C11H14N2O/c12-11(13)7-3-1-2-4-8-14-10(11)9-5-6-15-14/h5-6,9H,1-4,7H2,(H,12,13). The compound is notable for its potential applications in medicinal chemistry and biological studies.
5-(Pyridin-3-yl)pentanamide can be sourced from various chemical suppliers and is classified as an amide due to the presence of the amide functional group (-C(=O)N-) in its structure. It is also categorized under pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 5-(Pyridin-3-yl)pentanamide typically involves the reaction between 4-(pyridin-3-yl)aniline and 5-bromovaleryl chloride. This reaction is facilitated by a base such as triethylamine in an anhydrous solvent like dichloromethane at room temperature.
While specific industrial methods for producing 5-(Pyridin-3-yl)pentanamide are not extensively documented, scaling up laboratory syntheses typically involves optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
The molecular structure of 5-(Pyridin-3-yl)pentanamide consists of a five-carbon chain (pentanamide) linked to a pyridine ring at the third position. The molecular weight is approximately 190.24 g/mol.
5-(Pyridin-3-yl)pentanamide can participate in various chemical reactions:
Major products from these reactions include N-oxides, corresponding amines, and various substituted pyridine derivatives.
The mechanism of action of 5-(Pyridin-3-yl)pentanamide primarily involves its interaction with specific molecular targets such as dopamine receptors. Derivatives of this compound have been studied for their effects on neurotransmitter activity in the brain, suggesting a potential role in neuropharmacology .
5-(Pyridin-3-yl)pentanamide has several applications in scientific research:
The synthesis of 5-(pyridin-3-yl)pentanamide derivatives predominantly employs sequential coupling strategies. A representative route involves:
Key Challenges:
Table 1: Representative Synthetic Routes for 5-(Pyridin-3-yl)pentanamide Analogs
Compound | Key Reagents | Yield (%) | Purification Method | |
---|---|---|---|---|
N-(Pyridin-3-yl)-5-oxopentanamide | EDC, DMAP, Pyridin-3-amine | 65 | Recrystallization (EtOAc) | |
N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide | T3P, DIPEA, DCM | 40 | Reverse-phase HPLC | |
5-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-5-oxo-N-(pyridin-3-yl)pentanamide | SOCl₂, Piperazine sulfonamide | 55 | Flash chromatography | [5] |
Amidation Catalysis:
Cycloadditions:
Pyridine Modifications:
Pentanamide Tailoring:
Table 2: Functionalized Analogs and Their Biological Relevance
Functional Group | Target Moiety | Biological Application | |
---|---|---|---|
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl) | Pentanamide C-terminus | SARS-CoV-2 3CLpro inhibition | [3] |
4-(4-Fluorophenyl)sulfonylpiperazin-1-yl | Pyridine C4 position | Tubulin polymerization modulation | [5] [9] |
5-Oxo-5-phenyl | Pentanamide carbonyl | Aspartyl protease substrate mimicry |
Solvent Minimization:
Catalyst Recycling:
Key Limitations:
Process Innovations:
Table 3: Industrial-Scale Optimization Strategies
Challenge | Mitigation Strategy | Efficiency Gain | |
---|---|---|---|
Catalyst degradation | N-Heterocyclic carbene ligands | 5× longer catalyst lifetime | [1] |
Low-yielding ester hydrolysis | LiOH/THF:H₂O (4:1), 0°C | Yield increase (45% → 72%) | [1] |
Energy-intensive cryogenic steps | Flow chemistry with microreactors | 90% reduction in energy use |
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8